2-amino-7-[4-(2-phenylethoxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-AMINO-7-[4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that combines the structural motifs of thiazole and pyridine. These fused systems are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridines typically involves the annulation of a pyridine ring to a thiazole core. One common method is the reaction of thiazolidinone with aldehydes through a Knoevenagel condensation followed by a Michael addition . Another approach involves the reaction of hydrazonoyl halides with hydrazinecarbothioamide in ethanol and triethylamine .
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often employ multicomponent reactions (MCRs) due to their efficiency and ability to generate diverse libraries of compounds. These methods are environmentally friendly and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-[4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-AMINO-7-[4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-AMINO-7-[4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the same core structure but may have different substituents, leading to varied biological activities.
Pyrano[2,3-d]thiazoles: These compounds have a similar fused ring system but with a pyran ring instead of a pyridine ring.
Uniqueness
2-AMINO-7-[4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenylethoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C20H19N3O2S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-amino-7-[4-(2-phenylethoxy)phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C20H19N3O2S/c21-20-23-19-18(26-20)16(12-17(24)22-19)14-6-8-15(9-7-14)25-11-10-13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H2,21,23)(H,22,24) |
InChI Key |
CSAOMNSEHFNILS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)N)C3=CC=C(C=C3)OCCC4=CC=CC=C4 |
Origin of Product |
United States |
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